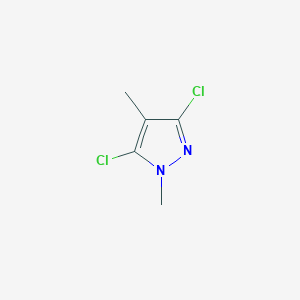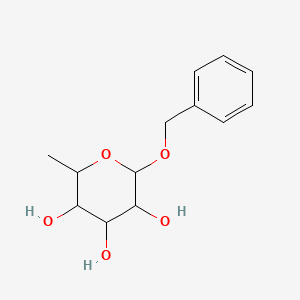
Thallium(3+);triacetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(Iii) Acetate Hydrate is a chemical compound with the molecular formula Tl(C₂H₃O₂)₃·xH₂O. It is a moderately water-soluble crystalline thallium source that decomposes to thallium oxide upon heating . Thallium(Iii) Acetate Hydrate is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(Iii) Acetate Hydrate can be synthesized by reacting thallium(Iii) oxide with acetic acid. The reaction typically involves dissolving thallium(Iii) oxide in 80% acetic acid, followed by crystallization in acetic anhydride . The reaction conditions are generally mild, and the product is obtained as a crystalline solid.
Industrial Production Methods: Industrial production of Thallium(Iii) Acetate Hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified and crystallized to obtain the desired hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(Iii) Acetate Hydrate undergoes various chemical reactions, including:
Oxidation: Thallium(Iii) can be reduced to thallium(I) in the presence of reducing agents.
Substitution: Thallium(Iii) Acetate can participate in substitution reactions, where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas and metal hydrides.
Substitution: Reagents such as halides and other nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Thallium(I) compounds.
Substitution: Thallium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Thallium(Iii) Acetate Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the thallation of aromatic compounds.
Medicine: It has been investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Thallium compounds are used in the production of optical materials and photocells.
Wirkmechanismus
The mechanism of action of Thallium(Iii) Acetate Hydrate involves its ability to form complexes with various ligands. In biological systems, thallium ions can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function . The molecular targets include sulfhydryl groups in proteins, leading to inhibition of enzyme activity and cellular toxicity.
Vergleich Mit ähnlichen Verbindungen
Thallium(Iii) Perchlorate: Similar in terms of oxidation state and coordination chemistry.
Thulium(Iii) Acetate Hydrate: Another acetate hydrate with similar solubility and reactivity.
Uniqueness: Thallium(Iii) Acetate Hydrate is unique due to its specific applications in organic synthesis and its distinct toxicological profile. Its ability to form stable complexes with a variety of ligands makes it a valuable reagent in chemical research.
Eigenschaften
Molekularformel |
C6H11O7Tl |
|---|---|
Molekulargewicht |
399.53 g/mol |
IUPAC-Name |
thallium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
IWTXITFTYPFDIU-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tl+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)








![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)

